molecular formula C20H22N4O6 B8099705 (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid

(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B8099705
M. Wt: 414.4 g/mol
InChI Key: KHGDXTAGQBVOQR-IRXDYDNUSA-N
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Description

(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a nitroanilino group, and a phenylpropan-2-yl group. Its unique configuration makes it a subject of interest in synthetic chemistry, biological research, and potential medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Nitroanilino Group: This step involves the nitration of aniline to form 4-nitroaniline.

    Coupling Reaction: The 4-nitroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.

    Reduction and Amination: The nitro group is reduced to an amino group, followed by amination to introduce the amino group at the 4th position.

    Final Assembly: The intermediate compounds are then assembled through peptide bond formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-amino-5-oxo-5-phenylpentanoic acid: Similar structure but lacks the nitroanilino group.

    (2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-ylamine: Similar structure but lacks the amino group at the 4th position.

Uniqueness

The presence of both the nitroanilino group and the amino group at specific positions in (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid makes it unique. This configuration allows for specific interactions with molecular targets, which can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c21-16(10-11-18(25)26)19(27)23-17(12-13-4-2-1-3-5-13)20(28)22-14-6-8-15(9-7-14)24(29)30/h1-9,16-17H,10-12,21H2,(H,22,28)(H,23,27)(H,25,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGDXTAGQBVOQR-IRXDYDNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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